ethyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride
Description
Ethyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride is a chiral synthetic compound structurally derived from L-tyrosine, featuring an ethyl ester group and a catechol moiety. Its molecular formula is C₁₁H₁₆ClNO₄, with a molecular weight of 261.70 g/mol (). The compound is characterized by:
- Stereochemistry: The (2R) configuration at the alpha-carbon.
- Functional groups: A protonated amine, a catechol (3,4-dihydroxyphenyl) group, and an ethyl ester.
- Physicochemical properties: Stored under inert atmosphere at -20°C to prevent degradation ().
This compound is primarily utilized in pharmacological research as a precursor or analog of catecholamine derivatives, such as dopamine or L-DOPA esters, to study blood-brain barrier permeability or prodrug design .
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7;/h3-4,6,8,13-14H,2,5,12H2,1H3;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQFXVIIFKVRCK-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride, also known by its CAS number 23234-41-5, is a compound of significant interest in pharmacological research due to its potential therapeutic effects. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₁H₁₆ClNO₄
- Molecular Weight : 261.70 g/mol
- CAS Number : 23234-41-5
- Storage Conditions : Store in an inert atmosphere at -20°C .
This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems and modulation of signaling pathways.
- Neuroprotective Effects : Research indicates that this compound may provide neuroprotective benefits in models of neurodegenerative diseases by reducing oxidative stress and inflammation. Its structural similarity to neurotransmitters suggests it may influence dopaminergic pathways, potentially beneficial in conditions like Parkinson's disease .
- Anti-inflammatory Activity : The compound has been observed to modulate immune responses, reducing levels of pro-inflammatory cytokines such as IFN-γ and IL-4 in experimental models. This suggests a role in managing inflammatory conditions .
Therapeutic Applications
The biological activity of this compound positions it as a candidate for various therapeutic applications:
- Neurodegenerative Disorders : Its potential to protect neuronal cells from damage makes it a candidate for treating conditions like Alzheimer's and Parkinson's disease.
- Liver Injury Models : Studies have shown that the compound can significantly reduce serum markers of liver injury in immunological models, indicating its protective effects on liver tissues .
Case Studies and Experimental Data
-
Liver Injury Model Study :
Treatment Group Serum ALT (U/L) Serum AST (U/L) Control 150 120 Con A 300 250 Ethyl Compound (1 mg/kg) 200 180 Ethyl Compound (3 mg/kg) 170 150 Ethyl Compound (6 mg/kg) 130 110 - Neuroprotective Study :
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes enzymatic and acid/base hydrolysis due to its ester and amino functional groups.
Enzymatic Hydrolysis
-
Primary Pathway : Rapid hydrolysis by nonspecific esterases in the gastrointestinal tract converts the ester into levodopa (L-3,4-dihydroxyphenylalanine) and ethanol .
-
Relevance : This reaction is critical for its therapeutic action in Parkinson’s disease .
Acid/Base-Mediated Hydrolysis
-
Conditions : Hydrolysis accelerates in acidic (pH < 3) or alkaline (pH > 9) environments .
-
Products :
Oxidation Reactions
The catechol moiety (3,4-dihydroxyphenyl group) is susceptible to oxidation:
Autoxidation
-
Mechanism : Forms reactive quinones in the presence of oxygen or metal ions (e.g., Fe³⁺, Cu²⁺) .
-
Impact : Reduces bioavailability and necessitates formulation with antioxidants like ascorbic acid .
Enzymatic Oxidation
-
Catalysts : Catechol-O-methyltransferase (COMT) or tyrosinase.
-
Products : Methoxylated derivatives or melanin-like polymers .
Thermal Stability
Photostability
Pharmacokinetic Implications
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between ethyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride and related compounds:
Structural and Functional Analysis
Stereochemical Impact
The (2R) configuration of the target compound distinguishes it from (2S) analogs like Methyldopate () and LevoMet (). Stereochemistry influences receptor binding and metabolic stability; for example, (2S) isomers often exhibit higher affinity for dopaminergic receptors .
Ester Group Effects
- Ethyl vs. Methyl Esters : Ethyl esters (e.g., target compound) demonstrate greater lipophilicity (logP ~2.42) compared to methyl esters (logP ~1.89 in LevoMet), enhancing blood-brain barrier permeability .
- Hydrolysis Rates : Methyl esters (LevoMet) undergo faster enzymatic hydrolysis than ethyl esters, affecting duration of action .
Substituent Modifications
- Catechol vs. Fluorinated Phenyl Groups : The catechol moiety in the target compound enables antioxidant activity and metal chelation, whereas fluorinated analogs (e.g., ) improve metabolic stability and bioavailability .
- Methyl Branching : Methyldopate’s alpha-methyl group reduces susceptibility to decarboxylases, prolonging its antihypertensive effects .
Research Findings
- Pharmacokinetics: this compound shows a plasma half-life of ~2.5 hours in rodent models, compared to 1.2 hours for LevoMet, due to slower ester hydrolysis .
- BBB Penetration : The target compound achieves 30% higher brain concentration than dopamine hydrochloride in murine studies, attributed to its ester-mediated lipophilicity .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing ethyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves stereoselective coupling of protected 3,4-dihydroxyphenylpropanoic acid derivatives with ethyl esters under chiral catalysis. For enantiomeric control, asymmetric hydrogenation or enzymatic resolution can be employed. Post-synthesis, purification via preparative HPLC (C18 column, methanol/water with 0.1% formic acid) ensures removal of diastereomers. Confirmation of enantiomeric purity requires chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) with UV detection at 254 nm .
Q. How should researchers optimize reaction conditions to minimize diastereomer formation during synthesis?
- Methodological Answer : Key parameters include:
- Temperature : Maintain ≤ 0°C during coupling to reduce racemization .
- Catalyst : Use chiral catalysts like (R)-BINAP-Ru complexes for asymmetric induction .
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or LC-MS. Quench reactions at 80–90% conversion to avoid byproduct accumulation .
Q. What are the critical parameters for developing a reversed-phase HPLC method for purity analysis?
- Methodological Answer :
- Column : C18 (5 µm, 250 × 4.6 mm) with guard column.
- Mobile Phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B), starting at 5% B to 95% B over 25 min.
- Detection : UV at 280 nm (catechol absorbance) with a flow rate of 1.0 mL/min . Validate method robustness using ICH guidelines for linearity (R² ≥ 0.998), LOD/LOQ, and repeatability (%RSD < 2.0).
Advanced Research Questions
Q. What analytical techniques confirm the absolute configuration of chiral centers in this compound?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine derivative) to resolve the (2R) configuration .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational simulations (TD-DFT) for the catechol and amino moieties .
- Chiral Shift NMR : Use (S)-TRISPHAT as a chiral solvating agent in DMSO-d₆ to split enantiomeric proton signals in ¹H-NMR .
Q. How does the hydrochloride salt form influence solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Aqueous Solubility : The hydrochloride salt enhances water solubility (e.g., 25 mg/mL in pH 4.0 buffer) due to ionic dissociation. Conduct pH-solubility profiling (pH 1–10) to identify optimal conditions for biological assays .
- Organic Solvents : Limited solubility in apolar solvents (e.g., hexane) but moderate in ethanol (10 mg/mL at 25°C). Pre-saturate solvents with nitrogen to prevent catechol oxidation .
Q. What strategies mitigate oxidative degradation of the catechol moiety during stability studies?
- Methodological Answer :
- Storage : Lyophilize and store at +5°C under argon to minimize hydrolysis and oxidation .
- Antioxidants : Add 0.01% w/v ascorbic acid to aqueous solutions.
- Degradation Kinetics : Monitor via forced degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify quinone derivatives as primary degradation products .
Q. How can researchers validate the compound’s bioavailability in in vitro blood-brain barrier (BBB) models?
- Methodological Answer :
- BBB Permeability Assay : Use a co-culture of hCMEC/D3 endothelial cells and astrocytes in Transwell® inserts. Apply 10 µM compound to the apical side, and quantify basolateral concentration via LC-MS/MS over 4 hours. Calculate permeability (Papp) and efflux ratio (with/without P-gp inhibitor verapamil) .
Contradictions and Limitations in Current Evidence
- Stereochemical Stability : reports chiral inversion at > 40°C, conflicting with ’s stability claims at +5°C. Researchers should validate storage conditions via accelerated stability testing .
- Degradation Pathways : While identifies hydroxyl radicals as degradation drivers, emphasizes pH-dependent hydrolysis. Multi-factorial DOE studies are recommended to isolate degradation mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
